molecular formula C7H4N2O3 B088415 5-Hydroxy-2-nitrobenzonitrile CAS No. 13589-74-7

5-Hydroxy-2-nitrobenzonitrile

Cat. No.: B088415
CAS No.: 13589-74-7
M. Wt: 164.12 g/mol
InChI Key: IVDZYHBBWXCWGN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 . It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 2-position on the benzene ring.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrobenzonitrile typically involves nitration and subsequent cyanation of hydroxybenzenes. One common method includes the nitration of 5-hydroxybenzonitrile using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-Amino-2-nitrobenzonitrile.

    Substitution: 5-Alkoxy-2-nitrobenzonitrile, 5-Acyl-2-nitrobenzonitrile.

    Oxidation: 5-Nitro-2-cyanobenzaldehyde.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzonitrile
  • 4-Hydroxy-2-nitrobenzonitrile
  • 5-Hydroxy-3-nitrobenzonitrile

Comparison: 5-Hydroxy-2-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a distinct compound in its class .

Properties

IUPAC Name

5-hydroxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDZYHBBWXCWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448646
Record name 5-Hydroxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-74-7
Record name 5-Hydroxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 578 mg (2.28 mmol) 5-phenyl-methoxy-2-nitrobenzonitrile, prepared according to the procedure of E. Elslager, et. al., J. Heterocyclic Chem. 1972, 9, 759-773, in 5 mL of dichloromethane at 0° C. was added 2.6 mL (2.62 mmol, 1.15 equiv) of a 1.0 M solution of boron tribromide in dichloromethane. After the reaction mixture was stirred for 3 h, it was diluted with ethyl acetate, washed sequentially with 1N aqueous sodium hydrogen sulfate solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated to give 357 mg (96%) of the title compound which was used without further purification: 1H NMR (400 MHz, CD3OD) δ8.17 (d, 1H, J=9.2 Hz), 7.03 (d, 1H, J=2.7 Hz), 6.92 (dd, 1H, J=2.7, 9.3 Hz).
Name
5-phenyl-methoxy-2-nitrobenzonitrile
Quantity
578 mg
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reactant
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Heterocyclic
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solution
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5 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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